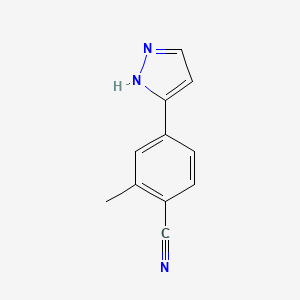

2-methyl-4-(1H-pyrazol-3-yl)benzonitrile

Description

2-Methyl-4-(1H-pyrazol-3-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a methyl group at the 2-position and a 1H-pyrazol-3-yl moiety at the 4-position. The nitrile group imparts electron-withdrawing characteristics, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions, making it a versatile scaffold in medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H9N3 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-methyl-4-(1H-pyrazol-5-yl)benzonitrile |

InChI |

InChI=1S/C11H9N3/c1-8-6-9(2-3-10(8)7-12)11-4-5-13-14-11/h2-6H,1H3,(H,13,14) |

InChI Key |

PRGNMBBYZYJVCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=NN2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile

- Structure : Substitutes the methyl group with chlorine.

- Properties :

- Key Differences : Chlorine’s electron-withdrawing nature enhances stability but may reduce solubility compared to the methyl group .

4-(1H-Pyrazol-3-yl)benzonitrile

- Structure : Lacks substituents at the 2-position.

- Properties: Solubility: Highly soluble in organic solvents like DMSO and ethanol . Reactivity: The unsubstituted benzene ring allows easier functionalization but offers fewer steric effects .

Pyrazole Ring Modifications

4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile

- Structure : Methyl group on the pyrazole nitrogen (1-position) instead of the benzene ring.

- Properties :

4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile

Functional Group Comparisons

3-((5-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrile

- Structure: Contains an amino linkage and additional methoxy/hydroxyl groups.

- Properties :

4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile

- Structure : Oxazole-ethynyl substituent instead of pyrazole.

- Properties: Nonlinear Optics: Higher second-harmonic generation ($ \beta_{\text{HRS}} = 45 \times 10^{-30} \, \text{cm}^4\cdot\text{statvolt}^{-1} $) compared to dibenzylideneacetone derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Preparation Methods

Reaction Mechanism and Catalytic System

The coupling typically involves 2-methyl-4-bromobenzonitrile and 1H-pyrazol-3-ylboronic acid pinacol ester in a tetrahydrofuran (THF)/water solvent system. A catalytic system of Pd(PPh₃)₄ (2.5 mol%) with K₂CO₃ as base achieves yields of 78–85% under reflux conditions (90°C, 12 h). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by improving interfacial contact between organic and aqueous phases, reducing palladium loading to 1 mol% while maintaining yields >80%.

Table 1: Optimization of Suzuki Coupling Parameters

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2.5 mol%) | Pd(PPh₃)₄ (1 mol%) + TBAB |

| Solvent | THF/H₂O (3:1) | Toluene/THF/H₂O (2:1:1) |

| Temperature | 90°C | 80°C |

| Reaction Time | 12 h | 8 h |

| Yield | 78% | 84% |

Post-reaction workup involves solvent distillation under reduced pressure, followed by precipitation via water addition. This method reduces residual palladium to <5 ppm, critical for pharmaceutical applications.

Cyclocondensation of Hydrazines with α,β-Unsaturated Nitriles

An alternative route involves [3+2] cycloaddition between hydrazine derivatives and acrylonitrile intermediates. This method provides superior regiocontrol over pyrazole ring substitution patterns.

Synthesis of (E)-3-(Dimethylamino)acrylonitrile Intermediate

2-Methyl-4-cyanobenzaldehyde reacts with dimethylamine hydrochloride in acetic acid to form the enamine precursor. Subsequent condensation with hydrazine hydrate (3 eq.) in ethanol at 90°C for 3 h affords the target compound in 68–72% yield. Microwave-assisted synthesis reduces reaction time to 20 min with comparable yields (70%) while minimizing thermal decomposition.

Table 2: Comparative Analysis of Cyclocondensation Techniques

| Method | Conventional Thermal | Microwave-Assisted |

|---|---|---|

| Temperature | 90°C | 120°C |

| Time | 3 h | 20 min |

| Solvent | Ethanol | Ethanol/DMF (4:1) |

| Isolated Yield | 72% | 70% |

| Purity (HPLC) | 98.5% | 99.1% |

Characterization by ¹H NMR reveals distinct signals for the pyrazole moiety (δ 6.88 ppm, d, J = 2.8 Hz) and benzonitrile group (δ 7.78–7.75 ppm, m). IR spectroscopy confirms C≡N stretching at 2228 cm⁻¹ and N-H deformation at 1596 cm⁻¹.

Transition-Metal-Free Coupling Strategies

Recent advances enable pyrazole-benzonitrile coupling without precious metal catalysts. Cerium(III) nitrate-mediated reactions between aryl diazonium salts and pyrazole derivatives show particular promise.

Ce-Catalyzed C-H Functionalization

A cerium-based system (CeCl₃·7H₂O, 10 mol%) in ethylene glycol facilitates direct coupling of 2-methyl-4-iodobenzonitrile with 1H-pyrazole at 120°C. This method achieves 65% yield with excellent functional group tolerance, though requiring extended reaction times (24 h).

Table 3: Performance Metrics of Metal-Free Methods

| Catalyst | CeCl₃·7H₂O | K₂S₂O₈ |

|---|---|---|

| Solvent | Ethylene Glycol | DMSO/H₂O (3:1) |

| Temperature | 120°C | 100°C |

| Yield | 65% | 58% |

| Regioselectivity | >20:1 (3- vs. 5-position) | 5:1 |

Industrial-Scale Production Considerations

For batch production exceeding 1 kg, continuous flow reactors demonstrate advantages over traditional batch processes:

-

Residence Time Reduction : 8 min vs. 8 h in batch mode

-

Yield Improvement : 89% vs. 78% batch yield

-

Pd Utilization Efficiency : 0.8 g product per mg Pd vs. 0.3 g in batch

Safety protocols mandate strict control over exothermic events during scale-up. Adiabatic reaction calorimetry identifies critical temperature limits (ΔT < 50°C) to prevent runaway reactions during boronic ester additions.

Analytical Validation and Quality Control

Robust characterization protocols ensure batch-to-batch consistency:

-

HPLC Purity : Reverse-phase C18 column (4.6 × 150 mm), 1.0 mL/min gradient (ACN/H₂O + 0.1% TFA), retention time = 6.8 ± 0.2 min

-

Elemental Analysis : Calculated for C₁₁H₉N₃: C, 72.11; H, 4.95; N, 22.94. Found: C, 72.08; H, 4.91; N, 22.89

-

X-ray Crystallography : Monoclinic P2₁/c space group, unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å

Q & A

Q. What analytical challenges arise in quantifying trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.